
N-Tri-boc Tobramycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tri-boc Tobramycin is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is primarily used as an intermediate in the synthesis of other derivatives of Tobramycin, such as 1-N-Ureido Tobramycin Tetrahydrochloride Salt. Tobramycin itself is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Tri-boc Tobramycin is synthesized through a series of chemical reactions involving the protection of amino groups with tert-butoxycarbonyl (Boc) groups. The process typically involves the following steps:
Protection of Amino Groups: The amino groups of Tobramycin are protected using Boc anhydride in the presence of a base such as triethylamine.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization or large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Tri-boc Tobramycin undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions to yield the free amine form.
Substitution: Reaction with electrophiles to introduce new functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Deprotected Tobramycin: Obtained after removal of Boc groups.
Substituted Derivatives: Formed by introducing new functional groups through substitution reactions.
Aplicaciones Científicas De Investigación
N-Tri-boc Tobramycin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various Tobramycin derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Research on its potential as an antibiotic and its effectiveness against multi-drug resistant bacteria.
Industry: Used in the development of new antibiotics and antibacterial agents
Mecanismo De Acción
The mechanism of action of N-Tri-boc Tobramycin is similar to that of Tobramycin. It binds to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, inhibiting the initiation step of translation. This binding induces mistranslation and causes misreading of the codon by the transfer RNA, leading to the incorrect delivery of aminoacyl units .
Comparación Con Compuestos Similares
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Gentamicin: Known for its broad-spectrum antibacterial activity but with different pharmacokinetic properties.
Amikacin: A derivative of Kanamycin with enhanced activity against resistant bacteria
Uniqueness
N-Tri-boc Tobramycin is unique due to its specific use as an intermediate in the synthesis of other Tobramycin derivatives. Its Boc-protected form allows for selective deprotection and functionalization, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C33H61N5O15 |
|---|---|
Peso molecular |
767.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |
InChI |
InChI=1S/C33H61N5O15/c1-31(2,3)51-28(44)36-12-18-17(40)11-16(38-30(46)53-33(7,8)9)26(47-18)50-25-15(37-29(45)52-32(4,5)6)10-14(34)24(23(25)43)49-27-22(42)20(35)21(41)19(13-39)48-27/h14-27,39-43H,10-13,34-35H2,1-9H3,(H,36,44)(H,37,45)(H,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |
Clave InChI |
QQSQYHDYSQMVDL-LOBSLKQUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
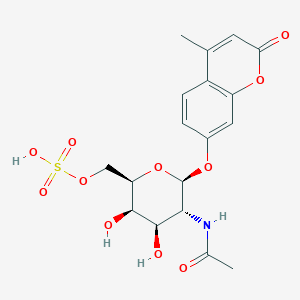
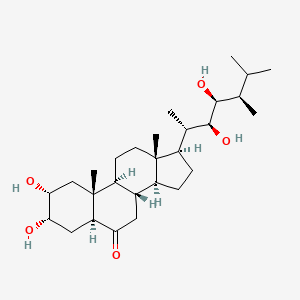
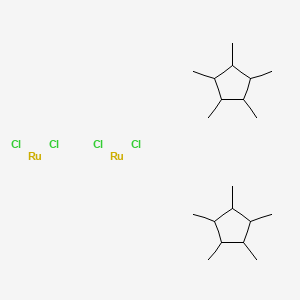
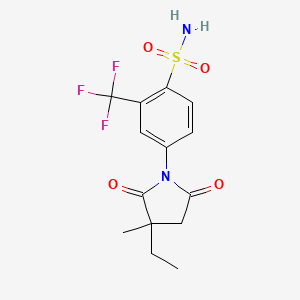
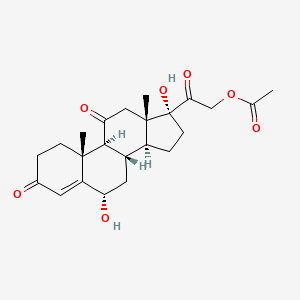
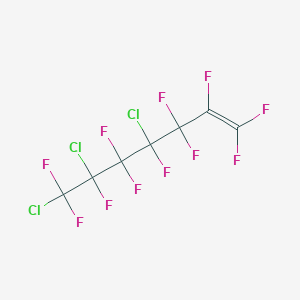
![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)

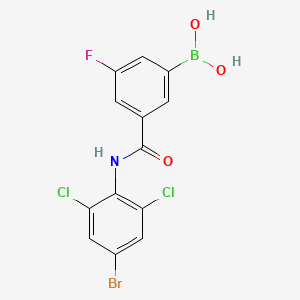
![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)
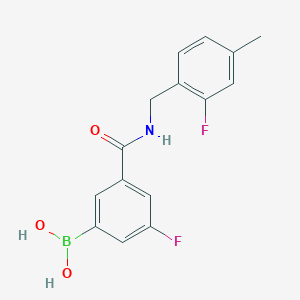
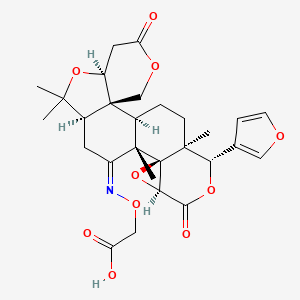
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
